5-Chloro-2-(furan-2-yl)pyridine
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Overview
Description
5-Chloro-2-(furan-2-yl)pyridine is a heterocyclic compound that contains both a pyridine and a furan ringThe molecular formula of this compound is C9H6ClNO, and it has a molecular weight of 179.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloro-2-(furan-2-yl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of furan with a chloropyridine . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(furan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form 5-chloro-2-(tetrahydrofuran-2-yl)pyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-Chloro-2-(tetrahydrofuran-2-yl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(furan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(furan-2-yl)pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromo-2-(furan-2-yl)pyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
2-(Furan-2-yl)-3-chloropyridine:
Uniqueness
5-Chloro-2-(furan-2-yl)pyridine is unique due to the presence of both a chlorine atom and a furan ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Biological Activity
5-Chloro-2-(furan-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chloro group and a furan moiety. This structural configuration is significant for its interaction with various biological targets. The presence of halogen atoms, such as chlorine, often enhances the lipophilicity and bioactivity of organic compounds.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound interferes with microbial growth through mechanisms that may involve disruption of cellular functions or inhibition of essential enzymes.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it possesses cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A detailed SAR analysis indicates that:
- Chlorine Substitution : The presence of the chlorine atom at the 5-position is crucial for enhancing biological activity compared to analogous compounds without halogen substituents.
- Furan Ring : The furan moiety contributes to improved binding affinity to biological targets, which is essential for its antimicrobial and anticancer activities .
Case Studies
- Antimalarial Activity : In a comparative study involving various derivatives of pyridine compounds, this compound was highlighted for its superior antiplasmodial activity against Plasmodium falciparum. The compound exhibited low nanomolar EC50 values, indicating potent efficacy against drug-resistant strains .
- Cytotoxicity Testing : A series of experiments assessed the cytotoxic effects on MCF-7 cells. The results showed that this compound had an IC50 value significantly lower than that of standard chemotherapeutic agents like 5-fluorouracil, suggesting its potential as an effective anticancer agent .
Research Findings Summary
Activity | Target | EC50/IC50 Value | Mechanism |
---|---|---|---|
Antimicrobial | Various bacterial strains | Not specified | Disruption of cellular functions |
Anticancer | MCF-7, HeLa cells | IC50 < 4.7 μM | Apoptosis induction, cell cycle arrest |
Antimalarial | Plasmodium falciparum | Low nanomolar | Inhibition of parasite growth |
Properties
CAS No. |
362045-52-1 |
---|---|
Molecular Formula |
C9H6ClNO |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-2-(furan-2-yl)pyridine |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H |
InChI Key |
DOVQTQRQLQYENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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